molecular formula C23H21N B2382057 Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine CAS No. 102592-39-2

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine

Cat. No.: B2382057
CAS No.: 102592-39-2
M. Wt: 311.428
InChI Key: LAROARVBVCCAFP-UHFFFAOYSA-N
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Description

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine is an organic compound that features a pyrene moiety linked to an amine group through a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine typically involves the reaction of pyrene-1-carbaldehyde with N-prop-2-enylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pyrene-1-carboxylic acid derivatives.

    Reduction: Formation of pyrene-1-methylamine derivatives.

    Substitution: Formation of N-substituted pyrene derivatives.

Scientific Research Applications

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the fluorescent properties of the pyrene moiety.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)acetamide
  • N-benzylprop-2-en-1-amine
  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide

Uniqueness

Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and potential for DNA intercalation. This sets it apart from other similar compounds that may lack these features.

Properties

IUPAC Name

N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N/c1-3-14-24(15-4-2)16-20-11-10-19-9-8-17-6-5-7-18-12-13-21(20)23(19)22(17)18/h3-13H,1-2,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAROARVBVCCAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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